Cas no 2361876-69-7 (N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide)

N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide is a specialized organic compound featuring a fluorophenyl group and a piperidine-based scaffold with an acrylamide moiety. Its structural design incorporates dual piperidine rings, enhancing conformational rigidity and potential binding affinity in biological systems. The presence of the 3-fluorophenyl group may improve metabolic stability and target selectivity, while the prop-2-enoyl (acrylamide) functionality suggests utility as a Michael acceptor in covalent inhibitor applications. This compound is of interest in medicinal chemistry for its potential as a modular intermediate or pharmacophore in drug discovery, particularly for targeting enzymes or receptors where covalent modulation is desirable. Its synthetic versatility allows for further derivatization to optimize pharmacokinetic properties.
N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide structure
2361876-69-7 structure
Product name:N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide
CAS No:2361876-69-7
MF:C21H26FN3O3
MW:387.447848796844
CID:6435569
PubChem ID:145904212

N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-fluorophenyl)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide
    • 2361876-69-7
    • EN300-26579056
    • N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide
    • Z3672062643
    • Inchi: 1S/C21H26FN3O3/c1-2-19(26)24-10-8-16(9-11-24)21(28)25-12-6-15(7-13-25)20(27)23-18-5-3-4-17(22)14-18/h2-5,14-16H,1,6-13H2,(H,23,27)
    • InChI Key: HFVJUJBQXMHRFW-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)NC(C1CCN(C(C2CCN(C(C=C)=O)CC2)=O)CC1)=O

Computed Properties

  • Exact Mass: 387.19581986g/mol
  • Monoisotopic Mass: 387.19581986g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7Ų
  • XLogP3: 1.7

N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26579056-0.05g
N-(3-fluorophenyl)-1-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperidine-4-carboxamide
2361876-69-7 95.0%
0.05g
$246.0 2025-03-20

N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide Related Literature

Additional information on N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide

Introduction to N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide (CAS No: 2361876-69-7)

N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research. This compound, identified by its CAS number 2361876-69-7, represents a pinnacle of innovation in the synthesis of bioactive molecules. Its molecular structure, characterized by a piperidine core and fluorophenyl substituents, makes it a promising candidate for further exploration in drug discovery and development.

The compound's unique structural features, particularly the presence of a prop-2-enoyl group and a piperidine-4-carbonyl moiety, contribute to its potential pharmacological activity. These structural elements are often associated with enhanced binding affinity and selectivity, which are critical factors in the design of novel therapeutic agents. The fluorine atom in the 3-fluorophenyl ring further enhances the compound's metabolic stability and bioavailability, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel treatments for various diseases, including neurological disorders and cancer. N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide has emerged as a key player in this landscape due to its promising preclinical findings. Studies have demonstrated its potential as an inhibitor of specific enzymes and receptors implicated in disease pathogenesis. For instance, its ability to modulate the activity of enzymes such as kinases and proteases has been highlighted in several publications.

The compound's mechanism of action is multifaceted, involving both direct and indirect interactions with biological targets. The piperidine core is known to interact with a variety of proteins, while the fluorophenyl group enhances binding specificity. This dual functionality makes the compound a versatile tool for drug discovery. Additionally, the prop-2-enoyl group contributes to its solubility and pharmacokinetic properties, which are essential for effective drug delivery.

One of the most exciting aspects of N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide is its potential application in personalized medicine. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess its efficacy against specific disease markers. This approach allows for the customization of treatments based on individual patient profiles, thereby improving therapeutic outcomes.

The synthesis of this compound involves a series of complex chemical reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity. These techniques are essential for producing enough material for preclinical studies and eventual clinical trials.

In conclusion, N-(3-Fluorophenyl)-1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidine-4-carboxamide (CAS No: 2361876-69-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it a valuable asset in the search for new therapeutic agents. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing some of the most challenging diseases faced by humanity today.

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